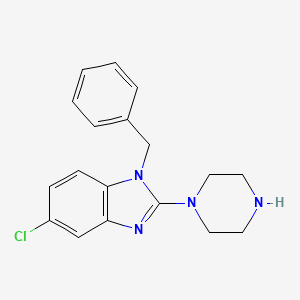
5-Chloro-1-(phenylmethyl)-2-piperazin-1-ylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 3, identified by the PubMed ID 32258933, is a synthetic organic compound that serves as the lead for a novel series of antimalarial compounds based on a benzimidazole core . This compound has shown significant promise in the field of pharmacology, particularly in the treatment of malaria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves the construction of a benzimidazole core, which is a common scaffold in medicinal chemistry. The synthetic route typically includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods: Industrial production of compound 3 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Compound 3 undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
科学的研究の応用
Compound 3 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Medicine: Its primary application is in the development of antimalarial drugs.
Industry: It can be used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of compound 3 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit the function of key enzymes involved in the parasite’s metabolic pathways, leading to the disruption of essential biological processes and ultimately causing the death of the parasite . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in preclinical studies is promising.
Similar Compounds:
- Compound 55 [PMID: 29889526]
- Compound 5 [PMID: 30894487]
- Compound 1u [PMID: 30245402]
Comparison: Compared to these similar compounds, compound 3 stands out due to its higher potency and selectivity against the malaria parasite. Its benzimidazole core provides a unique structural framework that enhances its binding affinity to the target enzymes. Additionally, compound 3 has shown better pharmacokinetic properties, making it a more suitable candidate for further development as an antimalarial drug .
特性
分子式 |
C18H19ClN4 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
1-benzyl-5-chloro-2-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C18H19ClN4/c19-15-6-7-17-16(12-15)21-18(22-10-8-20-9-11-22)23(17)13-14-4-2-1-3-5-14/h1-7,12,20H,8-11,13H2 |
InChIキー |
RDAXAGXJSCEYLT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



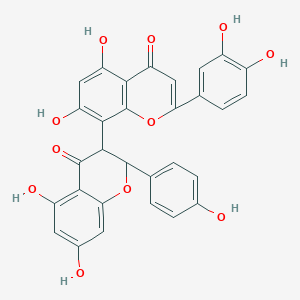
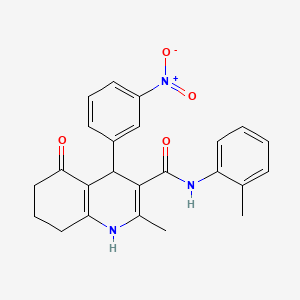
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10819972.png)
![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)
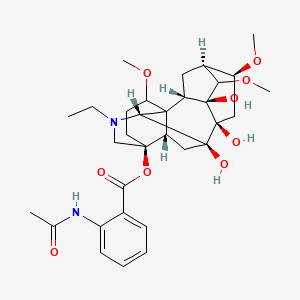
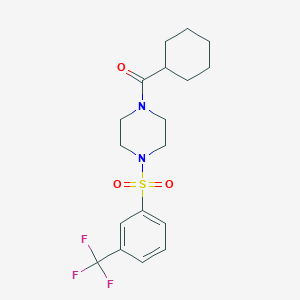
![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)
![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2S)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10820022.png)
![[(1S,3S,8S,9R,13S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10820027.png)